Bienvenue dans la boutique en ligne BenchChem!

Lipstatin

Pancreatic lipase inhibition Enzyme kinetics IC50 determination

Lipstatin (C29H49NO5) is a natural β-lactone pancreatic lipase inhibitor isolated from the fermentation broth of Streptomyces toxytricini. It acts as an irreversible, covalent inhibitor of pancreatic lipase, the key enzyme in intestinal fat digestion.

Molecular Formula C29H49NO5
Molecular Weight 491.7 g/mol
Cat. No. B1241640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipstatin
Synonymslipstatin
Molecular FormulaC29H49NO5
Molecular Weight491.7 g/mol
Structural Identifiers
SMILESCCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(CC(C)C)NC=O
InChIInChI=1S/C29H49NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h12-13,15-16,22-27H,5-11,14,17-21H2,1-4H3,(H,30,31)/b13-12-,16-15-/t24-,25-,26-,27-/m0/s1
InChIKeyOQMAKWGYQLJJIA-CUOOPAIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lipstatin for Pancreatic Lipase Inhibition: Baseline Characteristics and Procurement Context


Lipstatin (C29H49NO5) is a natural β-lactone pancreatic lipase inhibitor isolated from the fermentation broth of Streptomyces toxytricini [1]. It acts as an irreversible, covalent inhibitor of pancreatic lipase, the key enzyme in intestinal fat digestion [2]. Lipstatin serves as the direct biosynthetic precursor to the clinically marketed anti-obesity drug Orlistat (tetrahydrolipstatin), which is produced via hydrogenation of lipstatin's double bonds [3]. For procurement, Lipstatin is the essential starting material for semi-synthetic Orlistat manufacturing and a critical research tool for studying lipase inhibition mechanisms [4].

Why Generic Substitution of Lipstatin with Orlistat or Other Analogs Fails in Critical Workflows


Lipstatin cannot be generically substituted with its hydrogenated derivative Orlistat or other in-class lipase inhibitors due to fundamental differences in chemical stability, oxidation susceptibility, and synthetic utility. Lipstatin contains two double bonds that render it prone to oxidation upon storage and in vivo metabolism, a property that is eliminated upon hydrogenation to Orlistat [1]. This instability is precisely what makes Lipstatin the essential fermentative precursor for semi-synthetic Orlistat production, whereas Orlistat itself is the stable end-product unsuitable for further derivatization. Furthermore, Lipstatin's β-lactone ring and specific stereochemistry are critical for its irreversible covalent binding to the pancreatic lipase active site [2]. Substitution with structurally related compounds such as esterastin, which differs in its side chain (N-acetyl-L-asparagine vs. N-formyl-L-leucine), or panclicins, which exhibit varying potencies and irreversibility profiles, would yield non-equivalent experimental outcomes [3]. The following quantitative evidence establishes the specific, non-interchangeable attributes of Lipstatin.

Lipstatin Product-Specific Quantitative Evidence Guide: Differentiation vs. Orlistat and In-Class Comparators


Lipstatin Exhibits Sub-Micromolar IC50 Against Pancreatic Lipase, Establishing Baseline Potency for Semi-Synthetic Derivatization

Lipstatin demonstrates potent, irreversible inhibition of porcine pancreatic lipase with an IC50 of 0.14 μM, measured via triolein hydrolysis assay [1]. In contrast, its hydrogenated derivative Orlistat (tetrahydrolipstatin) exhibits an IC50 of 1 nM against human pancreatic lipase (PNLIP), a value approximately 140-fold more potent in molar terms [2]. This potency differential is not a marker of inferiority but defines Lipstatin's role as the optimal fermentative precursor: its moderate potency relative to Orlistat is functionally irrelevant for its primary industrial application as a synthetic intermediate.

Pancreatic lipase inhibition Enzyme kinetics IC50 determination

Lipstatin Demonstrates High Selectivity for Pancreatic Lipase Over Other Digestive Enzymes, Supporting Its Utility as a Specific Mechanistic Probe

Lipstatin exhibits pronounced selectivity for pancreatic lipase, with no detectable inhibition of phospholipase A2 or trypsin even at concentrations up to 200 μM, a >1,428-fold margin above its pancreatic lipase IC50 [1]. This selectivity profile is comparable to that of tetrahydrolipstatin, which inhibits other hydrolases at least 1,000-fold less potently than lipase [2]. While panclicins (A-E) also inhibit pancreatic lipase irreversibly, they do so with varying degrees of irreversibility; specifically, panclicins do not irreversibly inhibit the enzyme as strongly as tetrahydrolipstatin does [3].

Enzyme selectivity Off-target activity Digestive enzymes

Optimized Fermentation Yields Up to 2519 mg/L Lipstatin, Establishing Industrial-Scale Production Feasibility for Downstream Semi-Synthesis

Lipstatin production via submerged fermentation of Streptomyces toxytricini has been systematically optimized. Through NTG mutagenesis and precursor supplementation, a mutant strain (NTG8) achieved a lipstatin titer of 2387.81 mg/L, which was further enhanced to 2519.34 mg/L in a 5 L bioreactor [1]. In comparison, an earlier study reported an optimized titer of 1980 mg/L using an economical medium lacking L-leucine . These titers directly support the economic viability of semi-synthetic Orlistat manufacturing, where Lipstatin serves as the essential fermentative intermediate.

Fermentation optimization Biomanufacturing Precursor production

Lipstatin Purification Achieves ≥97% HPLC Purity with 72% Recovery, Ensuring Suitability as a High-Quality Synthetic Intermediate

A patented purification method for Lipstatin achieves a final product with weight content 75-85% and HPLC purity ≥97%, with an overall recovery of 72% [1]. In comparison, analytical methods such as HPLC-ESI-Q-TOF-MS have been established for rapid identification of lipstatin and its minor fermentation components, confirming the ability to characterize impurity profiles [2]. This purity level is essential for downstream hydrogenation to Orlistat, where impurities could affect reaction efficiency and final API quality.

Downstream processing Purity analysis HPLC

Lipstatin's Oxidative Instability Drives Its Specific Utility as a Fermentative Precursor Rather Than a Direct Therapeutic Agent

Lipstatin contains two double bonds that render the molecule prone to oxidation upon storage and in vivo metabolism [1]. This instability is eliminated upon hydrogenation to Orlistat, which saturates the molecule and confers the stability required for pharmaceutical formulation [2]. Unlike Orlistat, which is a stable, market-approved drug, Lipstatin's inherent instability is precisely what makes it unsuitable as a direct therapeutic but ideal as the fermentative intermediate for semi-synthetic Orlistat production.

Chemical stability Oxidation susceptibility Semi-synthesis

Lipstatin Best Research and Industrial Application Scenarios Based on Product-Specific Evidence


Semi-Synthetic Manufacturing of Orlistat (Tetrahydrolipstatin) API

Lipstatin is the established fermentative precursor for semi-synthetic Orlistat production. The optimized fermentation titers (up to 2519 mg/L) [1] and purification methods achieving ≥97% HPLC purity [2] provide the necessary supply chain and quality metrics for industrial-scale hydrogenation to the stable pharmaceutical ingredient. This scenario directly leverages Lipstatin's oxidative instability, which is resolved through hydrogenation to yield the market-ready drug [3].

Mechanistic Studies of Pancreatic Lipase Irreversible Inhibition

Lipstatin's well-characterized IC50 of 0.14 μM against porcine pancreatic lipase [1] and its high selectivity for lipase over other digestive enzymes (>1,428-fold margin) [2] make it a validated tool for probing the covalent, irreversible inhibition mechanism of β-lactone-containing natural products. Researchers can utilize Lipstatin as a reference standard for comparing the inhibitory profiles of novel synthetic analogs or other natural lipase inhibitors.

Fermentation Process Development and Strain Engineering Studies

The extensive body of literature on Lipstatin fermentation optimization, including mutagenesis (NTG, UV) and precursor feeding strategies [1], positions Lipstatin as a model system for studying secondary metabolite production in Streptomyces. Industrial and academic groups focused on bioprocess engineering can use Lipstatin titers as a benchmark for developing improved production strains or novel fermentation media.

Analytical Method Development for β-Lactone Natural Products

Validated analytical methods for Lipstatin, including HPLC-ESI-Q-TOF-MS for impurity profiling [1] and TLC-based detection [2], provide a template for characterizing structurally related β-lactone lipase inhibitors. Procurement of high-purity Lipstatin enables laboratories to establish in-house reference standards for quality control and method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lipstatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.